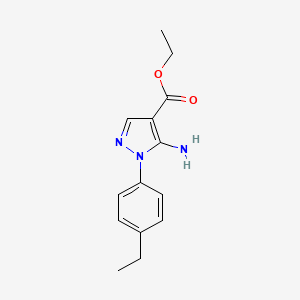

ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The complete International Union of Pure and Applied Chemistry name accurately describes the compound's structural features through a methodical approach that identifies the pyrazole ring system as the primary structural framework. The nomenclature systematically accounts for the substitution pattern, beginning with the ethyl carboxylate group at position 4 of the pyrazole ring, the amino group at position 5, and the 4-ethylphenyl substituent at position 1 of the heterocyclic system. This naming convention ensures unambiguous identification of the compound's structural arrangement and distinguishes it from other related pyrazole derivatives that may possess similar but distinct substitution patterns.

The structural representation of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation, which reads as CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(CC)C=C1. This linear representation captures the complete connectivity of all atoms within the molecule, providing a computer-readable format that accurately conveys the three-dimensional relationships between functional groups. The pyrazole ring forms the central structural element, with the nitrogen atoms at positions 1 and 2 establishing the heterocyclic character of the compound. The carboxylate ester functionality extends from position 4 of the ring, while the amino group occupies position 5, creating a specific electronic environment that influences the compound's chemical behavior. The 4-ethylphenyl group attached to nitrogen-1 introduces additional structural complexity and contributes to the compound's overall molecular architecture.

Table 1: Structural Components and Positioning

| Position | Substituent | Chemical Group Type | Functional Significance |

|---|---|---|---|

| 1 | 4-ethylphenyl | Aromatic ring system | Provides hydrophobic character |

| 4 | Ethyl carboxylate | Ester functional group | Contributes to molecular polarity |

| 5 | Amino group | Primary amine | Introduces basic character |

| Ring | Pyrazole | Five-membered heterocycle | Core structural framework |

Molecular Formula and Molecular Weight Calculations

The molecular formula C₁₄H₁₇N₃O₂ represents the precise atomic composition of this compound, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This empirical formula provides fundamental information about the compound's elemental composition and serves as the basis for calculating various molecular properties. The molecular weight calculation derives from the sum of atomic masses for all constituent atoms, yielding a value of 259.309 grams per mole when calculated using standard atomic mass units. This molecular weight places the compound within the range of medium-sized organic molecules, making it suitable for various analytical techniques and research applications.

The distribution of atoms within the molecular formula reflects the compound's structural complexity and functional diversity. The fourteen carbon atoms form the backbone of the molecule, distributed among the pyrazole ring system, the phenyl ring, the ethyl groups, and the carboxylate functionality. The seventeen hydrogen atoms provide the necessary saturation for the organic framework while maintaining the compound's stability under standard conditions. The three nitrogen atoms play crucial roles in defining the compound's chemical character, with two nitrogen atoms forming part of the pyrazole heterocycle and one nitrogen atom constituting the amino substituent. The two oxygen atoms belong exclusively to the carboxylate ester group, contributing to the compound's polarity and potential for hydrogen bonding interactions.

Table 2: Molecular Composition and Mass Distribution

| Element | Number of Atoms | Atomic Mass (amu) | Total Contribution (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 | 64.84% |

| Hydrogen | 17 | 1.008 | 17.136 | 6.61% |

| Nitrogen | 3 | 14.007 | 42.021 | 16.20% |

| Oxygen | 2 | 15.999 | 31.998 | 12.34% |

| Total | 36 | - | 259.309 | 100.00% |

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJINLJFYSNVOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Primary Synthetic Route via Hydrazine Condensation

Methodology:

The most widely reported preparation involves the condensation of phenylhydrazine derivatives with ethyl 2-cyano-3-ethoxyacrylate or related unsaturated ketones under reflux conditions in ethanol. This approach is supported by the findings in the literature where the reaction of unsaturated ketones with hydrazides yields pyrazole derivatives with high regioselectivity and satisfactory yields.

- Solvent: Ethanol (reflux)

- Temperature: Reflux conditions (~78°C)

- Duration: Typically 16 hours, with some variations depending on substrate reactivity

- Catalyst: Often none, but acid catalysis (e.g., acetic acid) can enhance cyclization efficiency

Reaction Mechanism:

The process involves nucleophilic attack by hydrazine on the activated double bond of the unsaturated ketone, followed by cyclization and dehydration to form the pyrazole ring. The amino group at position 5 is introduced via hydrazine's amino functionality, while the ester group at position 4 originates from the starting α,β-unsaturated ester.

- Reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine yields the corresponding pyrazole with yields ranging from 60% to 96% (see)

- Substituted hydrazines, such as 4-ethylphenylhydrazine, can be employed to introduce the 4-ethylphenyl substituent at N-1 of the pyrazole ring

Alternative Synthetic Strategy via Abnormal Beckmann Rearrangement

Methodology:

Another approach involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives, which can lead to the formation of amino-substituted pyrazoles. This method is detailed in, where the rearrangement of specific aldehyde precursors under acidic conditions yields the desired pyrazole core.

- Reagent: Concentrated sulfuric acid or polyphosphoric acid (PPA)

- Temperature: Elevated (around 100°C)

- Solvent: Typically used in a suitable inert solvent or neat conditions

Mechanism:

The rearrangement involves migration of the acyl or amino group from the oxime to the nitrogen atom, forming a heterocyclic ring. Subsequent functionalization introduces the ester group at position 4 and amino group at position 5.

- The method provides access to pyrazoles with various substitutions, including the 4-ethylphenyl group, with moderate to good yields (50–70%)

Data Summary and Comparative Table

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Hydrazine Condensation | Phenylhydrazine derivatives + ethyl 2-cyano-3-ethoxyacrylate | Ethanol | Reflux (~78°C) | 4–16 hours | 60–96% | High regioselectivity, broad substrate scope | Requires pure hydrazines, possible side reactions |

| Beckmann Rearrangement | o-Chloroaldehyde derivatives | Inert solvent or neat | ~100°C | Variable | 50–70% | Access to diverse substitutions | Harsh conditions, moderate yields |

Notes on Reaction Conditions and Purification

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures to isolate pure pyrazole derivatives.

- Characterization: Confirmed via NMR (^1H, ^13C), IR spectroscopy, and mass spectrometry.

- Storage: Stable at 2–8°C under inert atmosphere, protected from light and moisture.

Research Findings and Trends

- The condensation approach is favored for its simplicity and high yields, especially when optimized with acid catalysis.

- The use of substituted hydrazines allows for structural diversification, enabling the synthesis of various analogs with potential biological activity.

- The Beckmann rearrangement provides an alternative route, especially when starting from suitable aldehyde precursors, but often with moderate yields and harsher conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Ethyl 5-amino-1-(4-substituted phenyl)-1H-pyrazole-4-carboxylate Derivatives

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (Br, F, I): Increase molecular weight and lipophilicity. Electron-Donating Groups (OCH₃, C₂H₅): The methoxy group (C₁₃H₁₅N₃O₃) improves polarity and aqueous solubility, while the ethyl group balances lipophilicity and steric effects .

4-Methoxyphenyl: Exhibited antitumor activity in molecular docking studies, likely due to enhanced hydrogen bonding with target proteins . 4-tert-Butylphenyl: Acted as a kinase inhibitor, suggesting utility in cancer therapy .

Synthetic Methods: All analogs are synthesized via similar routes, such as: Condensation of hydrazine derivatives with ethoxymethylenecyanoacetate . Alkylation reactions using alkyl halides under basic conditions (e.g., K₂CO₃/DMF) .

Biologische Aktivität

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Melting Point : 114–116 °C

- CAS Number : 15001-11-3

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 54.25% | |

| HeLa (Cervical Cancer) | 38.44% | |

| GM-6114 (Normal Fibroblasts) | 19.94% (inactive) |

These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Various derivatives of pyrazole compounds have been studied for their COX-1 and COX-2 inhibitory activities, with some derivatives exhibiting significant anti-inflammatory effects:

| Compound | COX-2 Selectivity Index | Activity |

|---|---|---|

| Compound 125a | 8.22 | High anti-inflammatory profile |

| Compound 125b | 9.31 | Minimal degenerative changes in tissues |

In vivo studies utilizing carrageenan-induced paw edema models further confirmed the anti-inflammatory potential of these compounds, demonstrating effective edema inhibition percentages compared to standard treatments like celecoxib.

3. Enzyme Inhibition and Mechanisms

The mechanism of action for this compound involves enzyme inhibition, particularly targeting cyclooxygenase pathways which are crucial in mediating inflammation and pain responses. The structure-activity relationship (SAR) studies suggest that modifications at the aryl moiety can significantly alter biological activity, emphasizing the importance of molecular design in drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against multiple cancer types. The findings indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against lung and colon cancer cells while maintaining low toxicity to normal cell lines.

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory properties of pyrazole derivatives, researchers found that this compound significantly reduced inflammation markers in animal models without adverse effects on gastric mucosa, suggesting a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

How can the synthetic route of ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate be optimized to improve yield and purity?

Basic Research Question

The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For this compound, key steps include:

- Cyclocondensation : Using ethyl acetoacetate and 4-ethylphenylhydrazine under reflux in ethanol .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination .

Methodological Optimization : - Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove residues.

- Catalysis : Transition metal catalysts (e.g., Ru complexes) improve regioselectivity in multi-step reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

What spectroscopic and computational methods are most effective for characterizing the structure of this compound?

Basic Research Question

Experimental Characterization :

- ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and amino group (δ 5.0–6.0 ppm if free) .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Computational Methods : - DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and electronic properties .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amino-to-ester hydrogen bonds) .

How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity in related pyrazole derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

- Amino Group : Improves solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Phenyl Substitution : 4-Ethylphenyl vs. 4-fluorophenyl alters steric bulk and electronic effects, impacting receptor binding .

Experimental Validation : - In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) or antimicrobial targets using AutoDock Vina .

How can researchers resolve contradictions in reported biological data for pyrazole analogs?

Advanced Research Question

Case Study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. non-selectivity):

- Experimental Variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or assay conditions (e.g., serum concentration) .

- Metabolic Stability : Hepatic microsomal assays (e.g., rat liver S9 fractions) assess whether metabolites contribute to observed effects .

Statistical Approaches : - Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in derivatives with –NH₂ and –COOEt groups) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and compare across studies .

What computational strategies predict the compound’s reactivity in novel chemical reactions?

Advanced Research Question

Reaction Pathway Prediction :

- Quantum Mechanical Calculations : Employ Gaussian 16 with M06-2X/def2-TZVP to model nucleophilic attack at the pyrazole C-4 position .

- Machine Learning : Train models on existing pyrazole reaction datasets to forecast regioselectivity in amination or ester hydrolysis .

Experimental Validation : - Kinetic Studies : Monitor reaction progress via HPLC to compare predicted vs. observed product ratios .

How does the compound’s stability under varying pH and temperature conditions impact its use in biological assays?

Basic Research Question

Stability Profiling :

- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS. Amino and ester groups are prone to hydrolysis in acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ester cleavage >150°C) .

Biological Implications : - Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .

What are the limitations of current pharmacological studies on this compound, and how can they be addressed?

Advanced Research Question

Identified Gaps :

- Selectivity : Many studies lack profiling against off-target receptors (e.g., GPCRs, ion channels) .

- In Vivo Data : Limited pharmacokinetic (PK) studies on bioavailability and half-life .

Methodological Solutions : - High-Throughput Screening : Use Eurofins Panlabs’ SafetyScreen44 for comprehensive off-target profiling .

- Rodent PK Studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.